alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol

Description

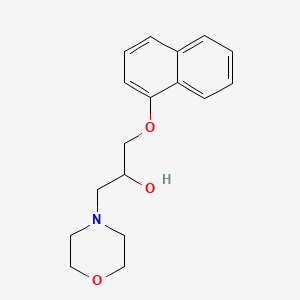

alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol is a synthetic organic compound characterized by a morpholine ring substituted with an ethanol group and a 1-naphthalenyloxy methyl moiety. The morpholine ring enhances solubility and metabolic stability compared to piperazine analogs, while the naphthalenyloxy group contributes to receptor binding affinity.

Properties

CAS No. |

41510-06-9 |

|---|---|

Molecular Formula |

C17H21NO3 |

Molecular Weight |

287.35 g/mol |

IUPAC Name |

1-morpholin-4-yl-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C17H21NO3/c19-15(12-18-8-10-20-11-9-18)13-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,19H,8-13H2 |

InChI Key |

CGTJUMFMARLZOY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(COC2=CC=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol typically involves the reaction of 1-naphthol with epichlorohydrin to form alpha-naphthyl glycidyl ether. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, chloroform.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the type of reaction and conditions employed .

Scientific Research Applications

Alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Primary Use | Key Structural Features |

|---|---|---|---|---|

| alpha-((1-Naphthalenyloxy)methyl)-4-morpholineethanol | Not explicitly provided | C₁₇H₂₁NO₃ (inferred) | Hypothesized alpha-blocker | Morpholine-ethanol core + 1-naphthalenyloxy |

| Propranolol Hydrochloride | 318-98-9 | C₁₆H₂₁NO₂·HCl | Beta-blocker (cardiovascular) | Naphthyloxy-propanolamine + isopropylamine |

| Napropamide | 15299-99-7 | C₁₇H₂₁NO₂ | Herbicide | Naphthalenyloxy + N,N-diethylpropanamide |

| Naftopidil derivatives (e.g., entry 70) | Not explicitly provided | C₂₄H₂₈N₂O₃ (inferred) | Alpha-blocker (BPH/hypertension) | Piperazine-ethanol + methoxyphenyl + naphthalenyloxy |

Physicochemical Properties

- Solubility: The morpholine ring likely enhances water solubility compared to naftopidil’s piperazine derivatives, which may require salt formation (e.g., propranolol hydrochloride’s improved solubility ). Napropamide, with hydrophobic alkylamide groups, exhibits lower aqueous solubility, aligning with its agrochemical application .

- Lipophilicity (log P): The naphthalenyloxy group increases log P, but the morpholine-ethanol moiety may moderate this compared to naftopidil’s methoxyphenyl group .

Pharmacological and Toxicological Profiles

- Receptor Specificity: Unlike propranolol (beta-adrenergic antagonist ), this compound likely targets alpha-1 receptors, similar to naftopidil derivatives .

- Toxicity : Naphthalene derivatives are associated with systemic effects (hepatic, renal) in mammals , but pharmaceutical agents undergo rigorous safety profiling. Napropamide’s toxicity profile aligns with herbicides, emphasizing environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.